molecular formula C18H15ClN2O2S B2501938 4-acetyl-N-(6-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 865544-09-8

4-acetyl-N-(6-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No. B2501938
CAS RN: 865544-09-8
M. Wt: 358.84
InChI Key: OXXBYABIMDYBKL-CZIZESTLSA-N
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Description

The compound “4-acetyl-N-(6-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide” is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their diverse biological activities and are used in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would likely contain a benzothiazole core, with an acetyl group at the 4-position and a 6-chloro-3-ethyl substituent. The exact structure would need to be confirmed through techniques such as NMR spectroscopy or X-ray crystallography .


Chemical Reactions Analysis

Benzothiazoles are known to participate in a variety of chemical reactions, often involving the nitrogen and sulfur atoms in the thiazole ring. The specific reactions that this compound would undergo would depend on the exact structure and the reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the benzothiazole ring might contribute to the compound’s stability and solubility. The exact properties would need to be determined experimentally .

Scientific Research Applications

Anti-inflammatory and Analgesic Activities

This compound has been synthesized and pharmacologically evaluated for its anti-inflammatory and analgesic activities . The anti-inflammatory activity of the compound is mediated chiefly through inhibition of biosynthesis of prostaglandins . Some of the synthesized compounds have significant anti-inflammatory and analgesic activities .

Ulcerogenic and Lipid Peroxidation Activities

The compound has also been evaluated for its ulcerogenic and lipid peroxidation activities . Ulcerogenic and irritative action on the gastrointestinal mucosa, in comparison with standard are low .

Inhibition of Cyclo-oxygenase Pathways

The metabolism of arachidonic acid to prostaglandins and leukotrienes is catalyzed by cyclo-oxygenase and 5-lipoxygenase pathways . This compound has been found to inhibit these pathways, thereby mediating its anti-inflammatory effects .

Anti-tubercular Activities

Benzothiazole based compounds, including this one, have been synthesized for their anti-tubercular activities . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .

Synthesis of Derivatives

This compound has been used in the synthesis of various derivatives, including 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives . These derivatives have been evaluated for their pharmacological activities .

Chemical Properties and Synthesis

The compound has a molecular weight of 384.91 . It has been synthesized by reacting hydrazide with carbon disulfide in alkaline medium .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Many benzothiazole derivatives exhibit biological activity, such as anti-inflammatory, antimicrobial, and antitumor activities . The exact mechanism of action would depend on the specific biological target of the compound.

Safety and Hazards

The safety and hazards associated with a compound depend on its structure and biological activity. Some benzothiazole derivatives are known to be toxic, while others are used as therapeutic agents . The safety and hazards of this specific compound would need to be evaluated through toxicity studies.

Future Directions

The study of benzothiazole derivatives is a vibrant field due to their diverse biological activities. Future research could involve synthesizing new derivatives, studying their biological activity, and investigating their mechanisms of action .

properties

IUPAC Name

4-acetyl-N-(6-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2S/c1-3-21-15-9-8-14(19)10-16(15)24-18(21)20-17(23)13-6-4-12(5-7-13)11(2)22/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXXBYABIMDYBKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-acetyl-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

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